(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under controlled conditions.
Coupling Reaction: The Boc-protected amino acid is then coupled with the cyanophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc protecting group.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Free amino acids after removal of the Boc group.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyanophenyl group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(3-cyanophenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the nitrile group, leading to different reactivity and applications.
Properties
IUPAC Name |
(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375878 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-21-0 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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